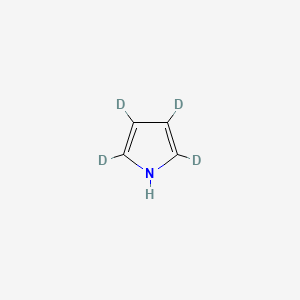

Pyrrole-2,3,4,5-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

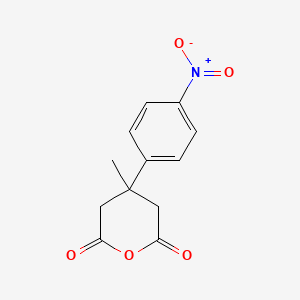

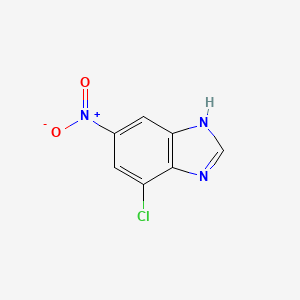

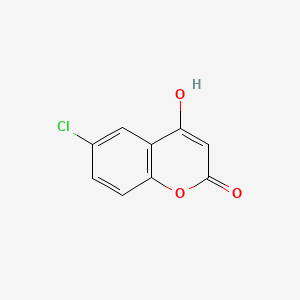

Pyrrole-2,3,4,5-d4 is a variant of pyrrole, which is a heterocyclic aromatic compound . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .

Synthesis Analysis

Pyrrole synthesis involves various methods. One of the most prominent and well-known methods for the preparation of pyrrole is the Paal-Knorr synthesis . Other methods include the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron .Chemical Reactions Analysis

Pyrrole can undergo various chemical reactions. For instance, it can undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles in excellent yields .Physical And Chemical Properties Analysis

Pyrrole has a nutty odor and is a 5-membered aromatic heterocycle . It has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .Wissenschaftliche Forschungsanwendungen

Electron Delocalization and Electrochemical Properties : Pyrrole derivatives, such as tetraferrocenyl-1-phenyl-1H-pyrrole, demonstrate significant electron delocalization and electrochemical reversibility, indicating potential applications in electronic and electrochemical systems (Hildebrandt, Schaarschmidt, & Lang, 2011).

Synthesis of Multinuclear Complexes : Pyrrole derivatives can be used to create multinuclear complexes, such as Pd(II), Cu(I), and Ag(I) complexes, with potential applications in materials science and catalysis (Ghorai & Mani, 2014).

Vibrational Spectra Analysis : Studies on the vibrational spectra of deuterium-substituted pyrroles, like symmetrical pyrrole-d4, contribute to a deeper understanding of their structural and electronic properties, important in spectroscopy and material characterization (Lord & Miller, 1942).

Multicomponent Synthesis Efficiency : The efficient synthesis of pyrrole derivatives is crucial for advancing in biology and materials science. Multicomponent routes offer synthetic efficiency and environmental benefits (Estévez, Villacampa, & Menéndez, 2014).

Sustainable Catalytic Synthesis : Iridium-catalyzed synthesis of pyrroles using renewable resources underlines the potential for sustainable production of these compounds, essential in biochemistry, pharmacy, and materials science (Michlik & Kempe, 2013).

Organic Electronics and Thin Film Transistors : Pyrrole-based polymers, such as those derived from pyrrolo[3,4-c]pyrrole-1,3-dione, show potential in organic electronics, particularly in thin film transistors, due to their charge transport performance (Guo, Sun, & Li, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,3,4,5-tetradeuterio-1H-pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(NC(=C1[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrole-2,3,4,5-d4 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-1-[(1S,2R)-2-methyl-5-propan-2-ylidenecyclopentyl]methanamine](/img/structure/B579720.png)

![3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)

![7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B579724.png)

![2H-Imidazo[4,5-h]quinoline](/img/structure/B579729.png)